N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
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Overview
Description
N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a complex organic compound that features a piperazine ring substituted with a cyclohexanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction, which is a multi-component reaction that forms amide bonds . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is unique due to its specific structural features, such as the cyclohexanecarbonyl group attached to the piperazine ring.
Properties
IUPAC Name |
N-[2-[4-(cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-3-15(21)18(2)13-16(22)19-9-11-20(12-10-19)17(23)14-7-5-4-6-8-14/h3,14H,1,4-13H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIDBFWXOZNCQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C(=O)C2CCCCC2)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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